molecular formula C21H27N3O4S B2600103 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone CAS No. 878058-26-5

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2600103
CAS No.: 878058-26-5
M. Wt: 417.52
InChI Key: PVGFQQKYXNUWIC-UHFFFAOYSA-N
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Description

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its indole, sulfonyl, and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Piperidine Group: The piperidine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by piperidine.

    Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonyl indole intermediate.

    Attachment of the Pyrrolidine Group: Finally, the pyrrolidine group is attached via another nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study the effects of indole derivatives on cellular processes. Its structure suggests potential interactions with various biological targets, making it useful in drug discovery.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological pathways, potentially inhibiting or activating specific proteins. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the piperidine and pyrrolidine groups could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-ylsulfonyl)-1-(piperidin-1-yl)ethanone: Lacks the pyrrolidine group, potentially altering its biological activity.

    2-(1H-Indol-3-ylsulfonyl)-1-(morpholin-1-yl)ethanone: Contains a morpholine group instead of pyrrolidine, which may affect its solubility and reactivity.

    2-(1H-Indol-3-ylsulfonyl)-1-(azepan-1-yl)ethanone: Features an azepane ring, which could change its interaction with biological targets.

Uniqueness

The unique combination of indole, sulfonyl, piperidine, and pyrrolidine groups in 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, offering a balance of reactivity, stability, and biological activity that may not be present in similar compounds.

Properties

IUPAC Name

2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfonylindol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c25-20(22-10-4-1-5-11-22)15-24-14-19(17-8-2-3-9-18(17)24)29(27,28)16-21(26)23-12-6-7-13-23/h2-3,8-9,14H,1,4-7,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGFQQKYXNUWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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